molecular formula C28H19N3O6 B584569 去铁胺水杨酸酯 CAS No. 1395346-28-7

去铁胺水杨酸酯

货号 B584569
CAS 编号: 1395346-28-7
分子量: 493.475
InChI 键: QGTKWIQUZBNSNT-LGUFXXKBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deferasirox Salicyloyl Ester is an impurity of Deferasirox . Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions . It is also used in patients with non-transfusion-dependent thalassemia syndromes, and in patients with elevated liver iron concentration and serum ferritin .


Synthesis Analysis

The synthesis of Deferasirox Salicyloyl Ester involves the formation of a complex structure. The chemical name for this compound is 4- (3- (2- ( (2-hydroxybenzoyl)oxy)phenyl)-5- (2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of Deferasirox Salicyloyl Ester is complex. It has a molecular formula of C28H19N3O6 and a molecular weight of 493.5 . The structure includes a 1,2,4-triazole ring, which is a key feature of the molecule .


Chemical Reactions Analysis

Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Although deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox .


Physical And Chemical Properties Analysis

Deferasirox is a tridentate ligand, with high affinity and specificity for iron. The active form is highly lipophilic and bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 h post-dose .

科学研究应用

铁螯合疗法

去铁胺是输血性慢性铁超载治疗的基石,在降低肝脏铁浓度 (LIC) 和血清铁蛋白水平方面显示出疗效,涉及 β-地中海贫血、镰状细胞病、骨髓增生异常综合征和其他慢性贫血症等一系列疾病。其口服给药为传统的螯合疗法提供了一种方便的替代方案,强调了其在管理慢性铁超载中的作用 (Yang、Keam 和 Keating,2007; Tanaka,2014)。

药理学见解

对去铁胺的临床药理学的研究强调了其在减少输血依赖性贫血和非输血依赖性地中海贫血患者体内铁的有效性。其药代动力学和药效学特征支持每日一次给药以进行有效的螯合,研究表明在剂量之间反弹的情况下持续抑制不稳定血浆铁,从而保护器官免受潜在的组织损伤 (Tanaka,2014)。

在各种情况下的疗效

研究还强调了去铁胺在传统输血性铁超载以外情况中的作用。例如,它已被评估为毛霉菌病的辅助治疗,尽管结果好坏参半,表明其在真菌感染中的应用复杂,需要进一步研究以描述其在这种情况下的疗效和安全性 (Donnelly 和 Lahav,2012)。

铁螯合的进展

铁螯合疗法的最新进展强调了去铁胺的细微应用,包括将其与其他螯合剂结合使用以解决特定的临床挑战,例如心脏铁超载或减轻某些患者无法耐受的副作用。这种方法强调了管理铁超载的不断发展的策略,旨在根据个体患者的需求调整治疗并优化结果 (Sheth,2014)。

临床意义

去铁胺的临床意义延伸到其改善输血依赖性骨髓增生异常综合征患者血液学参数的潜力,突出了其在铁螯合之外对疾病进展和患者生存的影响 (Molica、Salaroli、Alimena 和 Breccia,2014)。

安全和危害

Deferasirox may cause serious and fatal acute kidney injury, hepatic toxicity, and gastrointestinal hemorrhage . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and is very toxic to aquatic life with long-lasting effects .

未来方向

Deferasirox is the first-line iron chelator worldwide for the treatment of chronic iron overload due to blood transfusions in patients from the age of 2 years and older and for non-transfusion-dependent thalassemia syndromes in patients aged 10 years and older . Future research may focus on its potential use as an anticancer agent .

属性

IUPAC Name

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIJCIIYZDKOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferasirox Salicyloyl Ester

CAS RN

1395346-28-7
Record name 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。